N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide -

N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide

Catalog Number: EVT-4891453
CAS Number:
Molecular Formula: C15H22N2O4
Molecular Weight: 294.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Aminoisoxazoles as Antimitotic Agents

  • Compound Description: 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1aa) is an antimitotic agent that stimulates the partial depolymerization of microtubules in human lung carcinoma A549 cells at high concentrations. It exhibits potent cell growth inhibition (IC50 = 0.99 μM) and cytotoxicity (IC50 = 0.271 μM) in the nanomolar to submicromolar range. []
  • Relevance: While not directly analogous to N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide, 4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide (1aa) shares a benzamide core structure. This highlights the potential of exploring benzamide derivatives, like N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide, for antimitotic activity. []

Lansoprazole Intermediate

  • Compound Description: Lansoprazole, systematically named 2-([3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl)-1H-benzo[d]imidazole, is a proton pump inhibitor used to treat gastrointestinal ulcers. The research paper focuses on the crystal structure of a specific lansoprazole intermediate. []
  • Relevance: Although structurally dissimilar to N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide, the lansoprazole intermediate highlights the biological relevance of substituted benzimidazoles. This suggests the value of exploring the biological properties of diversely substituted benzamides, such as N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide. []

N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine

  • Compound Description: N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) is a potent and selective small-molecule motilin receptor agonist. It demonstrates excellent activity in both recombinant human and native rabbit motilin receptors. []
  • Relevance: This compound, while structurally distinct from N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide, exemplifies the significance of piperazine and piperidine moieties in designing biologically active compounds targeting specific receptors. Further investigation into the structural features of N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide may reveal potential interactions with similar receptor families. []

(2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide

  • Compound Description: This compound, known as AZD4205, is a potent and selective Janus Kinase 1 (JAK1) inhibitor. It exhibits enhanced antitumor activity when used in combination with osimertinib, an EGFR inhibitor, in preclinical models of non-small cell lung cancer (NSCLC). []
  • Relevance: Though not structurally analogous to N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide, AZD4205 highlights the importance of exploring compounds with a piperazine moiety for their potential as kinase inhibitors. This finding could encourage further research on N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide, particularly its possible interactions with kinases, given its structural similarity to AZD4205. []

Properties

Product Name

N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide

IUPAC Name

N-(3-butoxypropyl)-3-methyl-4-nitrobenzamide

Molecular Formula

C15H22N2O4

Molecular Weight

294.35 g/mol

InChI

InChI=1S/C15H22N2O4/c1-3-4-9-21-10-5-8-16-15(18)13-6-7-14(17(19)20)12(2)11-13/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,18)

InChI Key

MZAOBGRTFHFKBF-UHFFFAOYSA-N

SMILES

CCCCOCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Canonical SMILES

CCCCOCCCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.